2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine
Brand Name: Vulcanchem
CAS No.: 1797017-35-6
VCID: VC7485909
InChI: InChI=1S/C16H16N2O4S/c1-22-12-5-7-13(8-6-12)23(20,21)14-10-18(11-14)16(19)15-4-2-3-9-17-15/h2-9,14H,10-11H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.37

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine

CAS No.: 1797017-35-6

Cat. No.: VC7485909

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine - 1797017-35-6

Specification

CAS No. 1797017-35-6
Molecular Formula C16H16N2O4S
Molecular Weight 332.37
IUPAC Name [3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone
Standard InChI InChI=1S/C16H16N2O4S/c1-22-12-5-7-13(8-6-12)23(20,21)14-10-18(11-14)16(19)15-4-2-3-9-17-15/h2-9,14H,10-11H2,1H3
Standard InChI Key YGYYEIBNXGASLH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine comprises three primary components: a pyridine ring, an azetidine scaffold, and a 4-methoxybenzenesulfonyl substituent. The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, is linked via a carbonyl group to the azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom. The azetidine’s third position is further functionalized with a 4-methoxybenzenesulfonyl group, introducing sulfonic and methoxy functionalities.

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol (calculated based on atomic masses). Key structural features include:

  • Pyridine ring: Provides aromaticity and potential sites for electrophilic substitution.

  • Azetidine ring: Introduces ring strain due to its four-membered structure, enhancing reactivity.

  • 4-Methoxybenzenesulfonyl group: Contributes electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects, influencing solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₄S
Molecular Weight347.39 g/mol
XLogP3-AA (Log P)2.1 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (carbonyl O, sulfonyl O)

Synthetic Pathways and Methodologies

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyridine involves multi-step organic reactions, leveraging strategies common to heterocyclic chemistry.

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride, a key intermediate, is prepared via sulfonation of methoxybenzene (anisole) using chlorosulfonic acid:

Anisole+ClSO₃H4-Methoxybenzenesulfonyl chloride+HCl\text{Anisole} + \text{ClSO₃H} \rightarrow \text{4-Methoxybenzenesulfonyl chloride} + \text{HCl}

This reaction proceeds under controlled temperatures (0–5°C) to minimize side reactions.

Step 2: Functionalization of Azetidine

Azetidine is sulfonylated at the 3-position using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine):

Azetidine+4-MeO-C₆H₄-SO₂Clpyridine3-(4-MeO-benzenesulfonyl)azetidine\text{Azetidine} + \text{4-MeO-C₆H₄-SO₂Cl} \xrightarrow{\text{pyridine}} \text{3-(4-MeO-benzenesulfonyl)azetidine}

The reaction typically employs dichloromethane (DCM) as a solvent at room temperature .

Step 3: Carbonyl Bridging to Pyridine

The final step involves coupling 3-(4-methoxybenzenesulfonyl)azetidine to pyridine-2-carboxylic acid via an amide bond. This is achieved using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

Pyridine-2-carboxylic acid+3-(4-MeO-benzenesulfonyl)azetidineHATU, DIPEATarget Compound\text{Pyridine-2-carboxylic acid} + \text{3-(4-MeO-benzenesulfonyl)azetidine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Reactions are conducted in anhydrous DMF under nitrogen atmosphere, with yields averaging 60–70% .

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

  • Azetidine Ring: Prone to ring-opening reactions under acidic conditions due to strain.

  • Sulfonyl Group: Participates in nucleophilic aromatic substitution (e.g., with amines).

  • Amide Bond: Hydrolyzes under strong acidic or basic conditions, yielding pyridine-2-carboxylic acid and the sulfonylated azetidine.

Stability Profile

  • Thermal Stability: Decomposes above 200°C.

  • Photostability: Susceptible to UV-induced degradation of the sulfonyl group.

Research Gaps and Future Directions

Current limitations include:

  • Absence of in vitro or in vivo biological data.

  • Need for optimized synthetic protocols to improve yields.
    Future studies should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To elucidate the impact of substituents on bioactivity.

  • Crystallographic Analysis: For precise determination of molecular geometry.

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